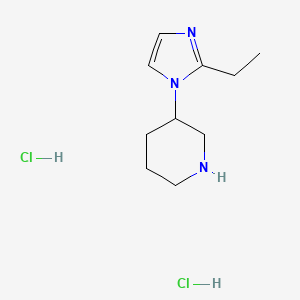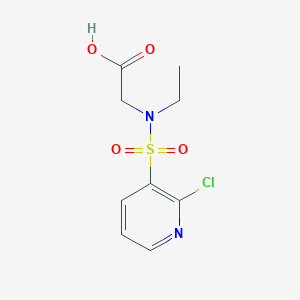
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride
Vue d'ensemble
Description
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride (DFENSC) is an organosulfur compound used in organic synthesis. It is a versatile reagent used in a variety of reactions, such as nucleophilic substitution, alkylation, and condensation reactions. DFENSC has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of peptides, peptidomimetics, and other biomolecules.
Applications De Recherche Scientifique
Synthesis and Characterization
- Sulfonamide Compounds Synthesis : A study by Sarojini et al. (2012) focused on synthesizing sulfonamide compounds from reactions involving sulfonyl chlorides and amines. One such compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized and characterized using various techniques, including FTIR, NMR, and X-ray diffraction. This process mirrors the potential synthesis pathways for compounds like 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride and highlights the utility of DFT studies for understanding molecular geometry and electronic properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Nucleophilic Substitution Reactions
- Nucleophilic Substitution of Disulfonyl Chloride Compounds : Research on nucleophilic substitution reactions involving naphthalene disulfonyl chlorides with anilines and pyridines has been conducted to understand the reactivity of such compounds. This study provides insights into the chemical behavior of sulfonyl chlorides in the presence of nucleophiles, which is relevant for compounds like the one of interest (Sung et al., 1990).
Biological Activity
- Antihyperglycemic Activity of Sulfonamide Derivatives : A study on the synthesis and evaluation of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones for antihyperglycemic activity illustrates the potential of naphthalene sulfonamide derivatives in medical research. This work shows the role of sulfonamide groups attached to naphthalene rings in eliciting biological responses, relevant to understanding the biological activities of structurally related compounds (Zask et al., 1990).
Propriétés
IUPAC Name |
4-(2,2-difluoroethoxy)naphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2O3S/c13-19(16,17)11-6-5-10(18-7-12(14)15)8-3-1-2-4-9(8)11/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAUBQGSEIFBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline](/img/structure/B1423480.png)


![N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride](/img/structure/B1423485.png)

![3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423488.png)

![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1423492.png)
![Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B1423494.png)
![2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride](/img/structure/B1423495.png)
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B1423496.png)
![[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1423497.png)
![2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1423501.png)